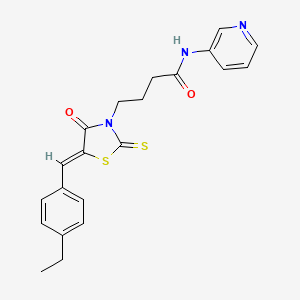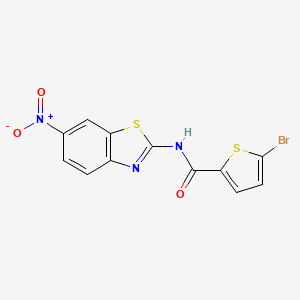![molecular formula C20H23NO5S2 B2961829 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798015-57-2](/img/structure/B2961829.png)
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by their sulfur-nitrogen functional group, making them crucial in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be approached via multiple synthetic routes, typically involving multi-step organic reactions. One common pathway includes the nucleophilic aromatic substitution (S_NAr) reaction, where a phenylthiol group is introduced onto a tetrahydropyran ring. This is followed by a series of condensation and sulfonation reactions to attach the benzo-dioxine and sulfonamide moieties.
Industrial Production Methods: Industrial synthesis might employ more efficient catalytic methods and optimized reaction conditions to enhance yield and purity. This could involve using advanced techniques such as continuous flow reactors, where reagents are precisely controlled to ensure high-efficiency production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenylthiol group can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups in the compound can be reduced under appropriate conditions, altering its chemical structure and potentially leading to different properties.
Substitution: Various substitution reactions can modify the phenylthiol or other aromatic rings, introducing new functional groups for specific applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. Conditions vary but often include controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed: The reactions can yield a range of products, including sulfone derivatives from oxidation, reduced forms of the compound, and various substituted analogs that may exhibit different biological activities or properties.
Wissenschaftliche Forschungsanwendungen
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in several areas of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, it serves as a building block in the development of new organic compounds.
Biology: The compound's sulfonamide group makes it relevant in biochemical studies, particularly in enzyme inhibition and binding studies.
Medicine: It holds promise in pharmaceutical research due to its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Applications in material science and chemical manufacturing, where its unique structure may contribute to the development of new materials or catalysts.
Wirkmechanismus
The compound exerts its effects through the interaction of its sulfonamide group with biological targets. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, crucial for bacterial growth. In broader biochemical contexts, the compound may interact with various proteins and enzymes, influencing pathways related to its specific structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds structurally related to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide include other sulfonamides such as:
N-phenylsulfonamides
Benzodioxine derivatives
Thiophenyl-substituted compounds
Uniqueness: The uniqueness of this compound lies in its combination of the phenylthio group, tetrahydropyran ring, and benzo-dioxine moiety, which provides a distinctive framework for chemical reactivity and potential biological activity. This structural arrangement is not commonly found in other sulfonamides, making it a valuable subject of study for developing new chemical entities with tailored properties.
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c22-28(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)27-16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAZMHVNFNHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2961746.png)
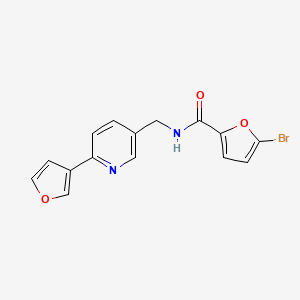


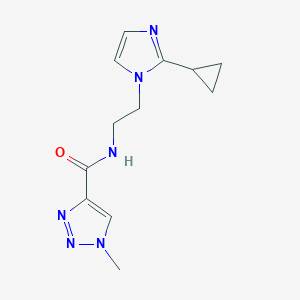
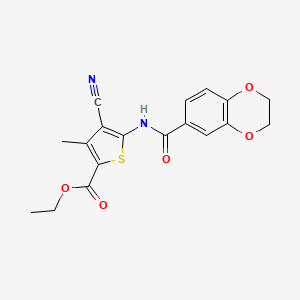
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)
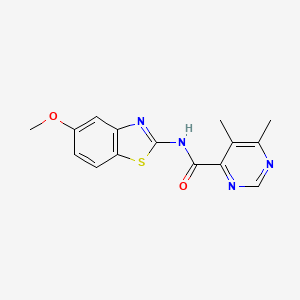

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)
![2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B2961766.png)
